2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride
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Overview
Description
2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethylpentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride typically involves the reaction of 4,4-dimethylpentan-1-ol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylpentan-1-one or 4,4-dimethylpentanal.
Reduction: Formation of 2-(aminomethyl)-4,4-dimethylpentane.
Substitution: Formation of 2-(aminomethyl)-4,4-dimethylpentyl chloride or bromide.
Scientific Research Applications
2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical modifications, further enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 4,4-Dimethylpentan-1-ol
Uniqueness
2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride is unique due to its specific structural features, including the presence of both an aminomethyl group and a dimethylpentanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)4-7(5-9)6-10;/h7,10H,4-6,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVPDHBPTZOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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